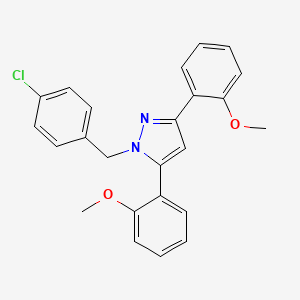![molecular formula C18H16ClFN8O2S B14926991 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:
Formation of the 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of the pyrazole derivative: The 2-chloro-6-fluorobenzyl chloride reacts with hydrazine to form the corresponding pyrazole.
Formation of the thiadiazole derivative: The pyrazole derivative is then reacted with thiocarbonyl compounds to form the thiadiazole ring.
Final coupling reaction: The thiadiazole derivative is coupled with the nitro-pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Agrochemicals: Possible use as a pesticide or herbicide due to its bioactive properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C18H16ClFN8O2S |
|---|---|
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16ClFN8O2S/c1-18(2,27-9-11(8-21-27)28(29)30)16-23-24-17(31-16)22-15-6-7-26(25-15)10-12-13(19)4-3-5-14(12)20/h3-9H,10H2,1-2H3,(H,22,24,25) |
Clé InChI |
KFHZOZXUVKJQTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NN=C(S1)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)N4C=C(C=N4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one](/img/structure/B14926912.png)
![Methyl 5-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14926914.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926923.png)
![Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B14926925.png)
![(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-[5-(phenoxymethyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14926932.png)
![2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one](/img/structure/B14926937.png)
![Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926941.png)
![methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate](/img/structure/B14926944.png)
![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)

![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
![1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927005.png)
